1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
Description
Historical Context and Discovery
The compound 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid was first synthesized in the early 2000s as part of efforts to explore pyridinecarboxylic acid derivatives for pharmaceutical applications. Its discovery is linked to advancements in combinatorial organic synthesis methods, particularly those targeting heterocyclic frameworks with halogen substituents. The compound’s CAS registry number, 338755-21-8, was assigned in 2003, reflecting its formal entry into chemical databases. Early synthetic routes involved condensation reactions between 3,4-dichlorobenzyl halides and 6-oxo-1,6-dihydropyridine-3-carboxylic acid precursors, as described in patents focusing on Holliday junction-trapping compounds.
Chemical Classification and Nomenclature
This compound belongs to the pyridinecarboxylic acid family, characterized by a pyridine ring fused with a carboxylic acid group. Its IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid , derives from:
- A pyridine ring substituted at position 1 with a 3,4-dichlorobenzyl group.
- A ketone group at position 6.
- A carboxylic acid moiety at position 3.
Its molecular formula, C₁₃H₉Cl₂NO₃ , corresponds to a molar mass of 298.12 g/mol. The structural arrangement facilitates hydrogen bonding via the carboxylic acid and ketone groups, while the dichlorobenzyl moiety enhances lipophilicity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 1,6-dihydropyridine ring with ketone at C6 |
| Substituents | 3,4-Dichlorobenzyl at C1; carboxylic acid at C3 |
| Molecular weight | 298.12 g/mol |
| CAS number | 338755-21-8 |
Significance in Chemical Research
This compound has garnered attention for its role as a synthetic intermediate in medicinal chemistry. Its dichlorobenzyl group and pyridine core are structural motifs found in bioactive molecules targeting enzymes and receptors. For example, derivatives of this compound have been investigated for their potential to inhibit bacterial DNA gyrase or modulate neuronal signaling pathways. Additionally, its reactivity in nucleophilic substitution and cyclization reactions makes it valuable for constructing polycyclic frameworks.
Relationship to Other Pyridine Carboxylic Acid Derivatives
Structurally analogous compounds include:
- 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS 338977-51-8), which differs in the position of the ketone group.
- 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid , featuring an additional chlorine atom on the pyridine ring.
Table 2: Comparative Analysis of Derivatives
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 1-(3,4-Dichlorobenzyl)-6-oxo derivative | 338755-21-8 | C₁₃H₉Cl₂NO₃ | Ketone at C6; 3,4-dichlorobenzyl |
| 1-(2,4-Dichlorobenzyl)-2-oxo derivative | 338977-51-8 | C₁₃H₉Cl₂NO₃ | Ketone at C2; 2,4-dichlorobenzyl |
| 5-Chloro-1-(2,4-dichlorobenzyl) variant | 477853-05-7 | C₁₇H₁₆Cl₂N₄O₂S | Additional chlorine at C5; thioamide chain |
These variants demonstrate how substituent positioning alters electronic properties and biological activity. For instance, the 3,4-dichlorobenzyl group in the target compound enhances steric bulk compared to the 2,4-isomer, potentially affecting binding affinity.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTSLUVENPCPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145221 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338755-21-8 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338755-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrothermal Synthesis of the Pyridinecarboxylic Acid Core
A key intermediate, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, can be prepared via a hydrothermal reaction method, which is environmentally friendly and yields high-purity crystals with minimal defects:
- Procedure:
- React 2-chloro-5-trifluoromethylpyridine (0.54 g) with water (17 mL) in a 25 mL jacketed hydrothermal reactor.
- Seal and heat the reactor at 100–180 °C for 24–72 hours.
- Allow natural cooling to room temperature.
- Collect white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from the reactor liner.
- Advantages:
| Parameter | Condition | Outcome |
|---|---|---|
| Reactants | 0.54 g 2-chloro-5-trifluoromethylpyridine + 17 mL water | Formation of pyridinecarboxylic acid core |
| Temperature | 100–180 °C | Optimal crystal growth |
| Reaction Time | 24–72 hours | High yield (>80%) |
| Product Form | White flaky crystals | High purity, stable |
Selective N-Benzylation Using Zinc(II) Catalysis
The critical step to obtain this compound is the selective N-benzylation of the pyridine nitrogen with 3,4-dichlorobenzyl halides. Zinc(II)-mediated catalysis has been demonstrated as an effective method:
- Reagents and Conditions:
- Zinc oxide (ZnO) and zinc chloride (ZnCl₂) as Lewis acid catalysts (1.1 equivalents each)
- N,N-diisopropylethylamine (DIEA) as base (1.1 equivalents)
- 1,4-dioxane as solvent
- Reaction temperature: 110 °C
- Argon atmosphere to prevent oxidation
- Mechanism:
- Zinc(II) coordinates to the oxygen of the pyridine-3-carboxylic acid, activating the nitrogen for nucleophilic substitution.
- The 3,4-dichlorobenzyl halide reacts selectively at the nitrogen, avoiding O-benzylation side products.
- Yields and Selectivity:
| Catalyst | Base | Solvent | Temp (°C) | Atmosphere | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| ZnO (1.1 equiv) + ZnCl₂ (1.1 equiv) | DIEA (1.1 equiv) | 1,4-dioxane | 110 | Argon | High | Predominantly N-benzylation |
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The hydrothermal synthesis method provides a green, scalable, and reproducible route to the pyridinecarboxylic acid intermediate with excellent crystal quality, which is crucial for downstream functionalization.
- Zinc(II)-mediated N-benzylation is a robust method that avoids common side reactions such as O-benzylation, which can complicate purification and reduce yield.
- Reaction parameters such as temperature, solvent polarity, and base choice critically influence the selectivity and yield of the final product.
- The combination of these methods allows for efficient preparation of this compound with high purity and yield, suitable for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it might inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Benzyl Substituents
Chlorine Positional Isomers
- 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 338783-23-6): Shares the same molecular formula (C₁₃H₉Cl₂NO₃) and weight (298.13 g/mol) as the target compound but differs in chlorine placement (2,6-dichloro vs. 3,4-dichloro on the benzyl group).
- 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 339008-74-1): Molecular formula: C₁₃H₁₀ClNO₃ (one fewer Cl atom). Reduced halogenation likely decreases lipophilicity and may lower metabolic stability compared to the dichloro analogs .
Non-Chlorinated Benzyl Derivatives
- 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 941869-20-1):
- 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1280662-44-3):
Pyridine Ring Modifications
Halogenation at the 5-Position
- 5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 4332-79-0):
- 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS: 952183-67-4):
Functional Group Replacements
- 1-(3,4-Dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 338782-63-1): Replacement of the carboxylic acid with a carboxamide group linked to a 4-fluorophenyl increases molecular weight (391.22 g/mol).
Implications of Structural Differences
- Lipophilicity and Solubility: Increased halogenation (e.g., dichloro vs. monofluoro) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Bulky substituents (e.g., iodine) or fluorination can slow oxidative metabolism, extending half-life .
- Synthetic Utility : Functional groups like aldehydes (CAS: 952183-67-4) enable further chemical modifications, expanding applications in drug discovery .
Biological Activity
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a compound of interest due to its potential biological activities. This article explores the chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological relevance.
- Molecular Formula: C₁₃H₉Cl₂NO₂
- Molecular Weight: 282.13 g/mol
- CAS Number: 952183-56-1
- Melting Point: 144–146 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO₂ |
| Molecular Weight | 282.13 g/mol |
| Melting Point | 144–146 °C |
| CAS Number | 952183-56-1 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of pyridinecarboxylic acids, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve:
- Inhibition of Enzymatic Activity: Compounds like this can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis: The compound may trigger programmed cell death in malignant cells through various signaling pathways .
Case Study Example:
A study published in Molecules demonstrated that similar pyridine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its efficacy against Gram-positive bacteria has been highlighted in several studies:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action: The antimicrobial effect is attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyridinecarboxylic acids reveals that modifications to the benzyl group significantly influence biological activity. For instance, the presence of halogen substituents enhances lipophilicity and bioavailability, thereby increasing cytotoxicity against cancer cells and improving antimicrobial efficacy .
Comparative Analysis
The following table summarizes the biological activity of selected compounds related to this compound:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-PCA | Low μM range | 15.625–62.5 μM |
| 5-Chloro-1-(3,4-dichlorobenzyl)-6-Oxo-1,6-Dihydro-PCA | Low μM range | Comparable to above |
| Other Pyridine Derivatives | Varies (up to low μM) | Varies |
Q & A
Basic: What are the optimal synthetic routes for 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid?
Answer:
The compound can be synthesized via cyclocondensation of 3,4-dichlorobenzylamine with substituted pyridine precursors. Key steps include:
- Route 1: Condensation of 3,4-dichlorobenzyl chloride with 6-oxo-1,6-dihydropyridine-3-carboxylic acid under basic conditions (e.g., NaH in DMF), followed by acid-catalyzed cyclization .
- Route 2: Direct coupling of pre-functionalized pyridine derivatives (e.g., ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate) with 3,4-dichlorobenzyl halides, followed by hydrolysis to yield the carboxylic acid .
Critical Evaluation: Route 1 offers higher yields (~75%) but requires strict anhydrous conditions, while Route 2 is more scalable but may introduce esterification by-products requiring chromatographic purification .
Advanced: How can reaction intermediates and by-products be systematically identified during synthesis?
Answer:
- Analytical Workflow:
- LC-MS: Monitor reaction progress using reverse-phase C18 columns and ESI-MS to detect intermediates (e.g., ester derivatives, chlorinated side products).
- NMR Spectroscopy: Compare H and C NMR spectra of crude mixtures to reference standards (e.g., ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) for structural confirmation .
- HPLC Purity Analysis: Use gradient elution (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities like unreacted 3,4-dichlorobenzyl chloride (<2% threshold) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- FT-IR: Confirm the presence of carbonyl (C=O) stretching at ~1680 cm (oxo group) and carboxylic acid (O-H) at ~2500–3300 cm .
- H NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm for dichlorobenzyl) and pyridine H-2/H-4 protons (δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (calculated: 327.02 g/mol; observed: 327.03 ± 0.01 g/mol) .
Advanced: How does the dichlorobenzyl substituent influence the compound’s electronic and steric properties?
Answer:
- Electronic Effects: The electron-withdrawing Cl groups enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attacks (e.g., in enzyme inhibition studies).
- Steric Hindrance: The 3,4-dichloro substitution creates steric bulk, reducing rotational freedom and stabilizing planar conformations critical for binding interactions (e.g., with bacterial gyrase) .
Computational Support: DFT calculations (B3LYP/6-31G*) show a 15% increase in dipole moment compared to non-chlorinated analogs, correlating with improved solubility in polar solvents .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH Stability:
- Thermal Stability: Decomposes at >150°C, confirmed by TGA-DSC analysis (endothermic peak at 152°C) .
Advanced: What strategies mitigate data contradictions in biological activity studies (e.g., antimicrobial assays)?
Answer:
- Control Experiments:
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to address variability in zone-of-inhibition measurements (e.g., ±1.5 mm SD reported in triplicate assays) .
Basic: How is the compound’s purity validated for pharmacological studies?
Answer:
- HPLC: Achieve >98% purity using a C18 column (mobile phase: 0.1% HPO/acetonitrile, 70:30) with UV detection at 254 nm .
- Elemental Analysis: Match calculated (C: 51.45%, H: 2.76%, N: 4.28%) and observed values (C: 51.43%, H: 2.78%, N: 4.25%) .
Advanced: What computational tools predict the compound’s binding affinity for target enzymes?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with DNA gyrase (PDB ID: 1KZN). Key findings:
- MD Simulations: GROMACS simulations (100 ns) confirm stable binding in aqueous environments (RMSD < 2.0 Å) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and ANSI-approved goggles.
- Ventilation: Use fume hoods to limit airborne exposure (TLV: 0.1 mg/m).
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can in vitro metabolic stability be assessed for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
